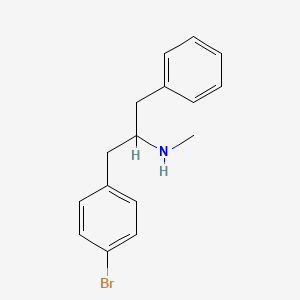
1-(4-bromophenyl)-N-methyl-3-phenylpropan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromophenyl)-N-methyl-3-phenylpropan-2-amine is an organic compound that belongs to the class of substituted amphetamines It is characterized by the presence of a bromine atom attached to the phenyl ring, which significantly influences its chemical properties and reactivity
Preparation Methods
The synthesis of 1-(4-bromophenyl)-N-methyl-3-phenylpropan-2-amine typically involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:
Reductive Amination: The brominated intermediate is then subjected to reductive amination with N-methyl-3-phenylpropan-2-amine. This step involves the use of a reducing agent like sodium cyanoborohydride or hydrogen gas in the presence of a catalyst.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to enhance efficiency and yield.
Chemical Reactions Analysis
1-(4-Bromophenyl)-N-methyl-3-phenylpropan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles like hydroxide ions or amines replace the bromine, forming new derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Scientific Research Applications
1-(4-Bromophenyl)-N-methyl-3-phenylpropan-2-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules and study reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including its effects on neurotransmitter systems and receptor binding.
Medicine: Research explores its potential therapeutic applications, such as its use in developing new drugs for neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)-N-methyl-3-phenylpropan-2-amine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of neurotransmitter systems, particularly those involving dopamine and serotonin. The compound may act as a ligand for certain receptors, influencing their signaling pathways and leading to various physiological responses.
Comparison with Similar Compounds
1-(4-Bromophenyl)-N-methyl-3-phenylpropan-2-amine can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-N-methyl-3-phenylpropan-2-amine: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.
1-(4-Fluorophenyl)-N-methyl-3-phenylpropan-2-amine: Contains a fluorine atom, which affects its pharmacokinetic properties and potency.
1-(4-Methylphenyl)-N-methyl-3-phenylpropan-2-amine:
The uniqueness of this compound lies in its bromine substitution, which imparts distinct electronic and steric effects, influencing its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C16H18BrN |
|---|---|
Molecular Weight |
304.22 g/mol |
IUPAC Name |
1-(4-bromophenyl)-N-methyl-3-phenylpropan-2-amine |
InChI |
InChI=1S/C16H18BrN/c1-18-16(11-13-5-3-2-4-6-13)12-14-7-9-15(17)10-8-14/h2-10,16,18H,11-12H2,1H3 |
InChI Key |
ZDWKGWGAZUORKI-UHFFFAOYSA-N |
Canonical SMILES |
CNC(CC1=CC=CC=C1)CC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















